

# physical properties of 1-aminopropan-2-one (melting point, boiling point)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-aminopropan-2-one

Cat. No.: B1265363

[Get Quote](#)

## Technical Guide: Physicochemical Properties of 1-Aminopropan-2-one

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Aminopropan-2-one**, also known as aminoacetone, is a reactive organic compound with the chemical formula  $C_3H_7NO$ . It is a notable intermediate in the metabolic catabolism of the amino acid L-threonine. Due to its inherent instability in its free base form, **1-aminopropan-2-one** is most commonly handled and studied as its more stable hydrochloride salt. This guide provides a comprehensive overview of the physical properties of **1-aminopropan-2-one** and its hydrochloride salt, detailed experimental protocols, and a visualization of its primary metabolic pathway.

## Physical Properties

The physical characteristics of **1-aminopropan-2-one** are significantly influenced by its chemical stability. The free base is known to be unstable upon condensation, readily undergoing self-reaction. Consequently, its physical properties, particularly its melting and boiling points, are challenging to determine with high precision. The hydrochloride salt, in contrast, is a stable, crystalline solid, making it the preferred form for experimental and developmental applications.

## Data Summary

The quantitative physical data for **1-aminopropan-2-one** and its hydrochloride salt are summarized in the table below. It is crucial to consider the form of the compound when referencing these values.

| Property          | 1-Aminopropan-2-one<br>(Free Base)                       | 1-Aminopropan-2-one<br>Hydrochloride                |
|-------------------|----------------------------------------------------------|-----------------------------------------------------|
| Molecular Formula | C <sub>3</sub> H <sub>7</sub> NO                         | C <sub>3</sub> H <sub>8</sub> CINO                  |
| Molar Mass        | 73.09 g/mol                                              | 109.55 g/mol                                        |
| Physical State    | Unstable Liquid/Gas                                      | Off-white to pale-red to brown solid <sup>[1]</sup> |
| Melting Point     | Not reliably determined                                  | 130-131 °C <sup>[2]</sup>                           |
| Boiling Point     | 120.6 °C at 760 mmHg (with decomposition) <sup>[3]</sup> | Not applicable                                      |

## Experimental Protocols

### Synthesis of 1-Aminopropan-2-one Hydrochloride

A common method for the synthesis of **1-aminopropan-2-one** hydrochloride involves the deprotection of a suitable N-protected precursor. The following protocol is a representative example.

Materials:

- N-protected **1-aminopropan-2-one** (e.g., a carbamate derivative)
- Hydrochloric acid (HCl) solution (e.g., 1 M in a suitable solvent)
- Anhydrous diethyl ether
- Reaction vessel with a stirrer
- Filtration apparatus

- Drying oven or vacuum desiccator

Procedure:

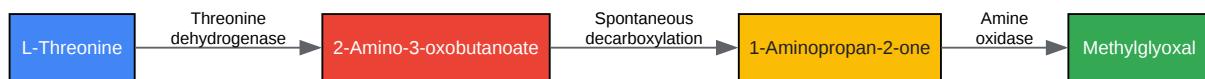
- Dissolve the N-protected **1-aminopropan-2-one** in a suitable organic solvent within the reaction vessel.
- Slowly add the hydrochloric acid solution to the reaction mixture while stirring. The addition should be controlled to manage any exothermic reaction.
- Continue stirring the mixture at room temperature for a specified period to ensure complete deprotection. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the **1-aminopropan-2-one** hydrochloride will precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.
- Dry the purified **1-aminopropan-2-one** hydrochloride in a drying oven at a moderate temperature or under vacuum to remove any residual solvent.

## Determination of Melting Point (for 1-Aminopropan-2-one Hydrochloride)

The melting point of the stable hydrochloride salt can be determined using a standard capillary melting point apparatus.

Materials:

- Purified **1-aminopropan-2-one** hydrochloride
- Capillary tubes
- Melting point apparatus

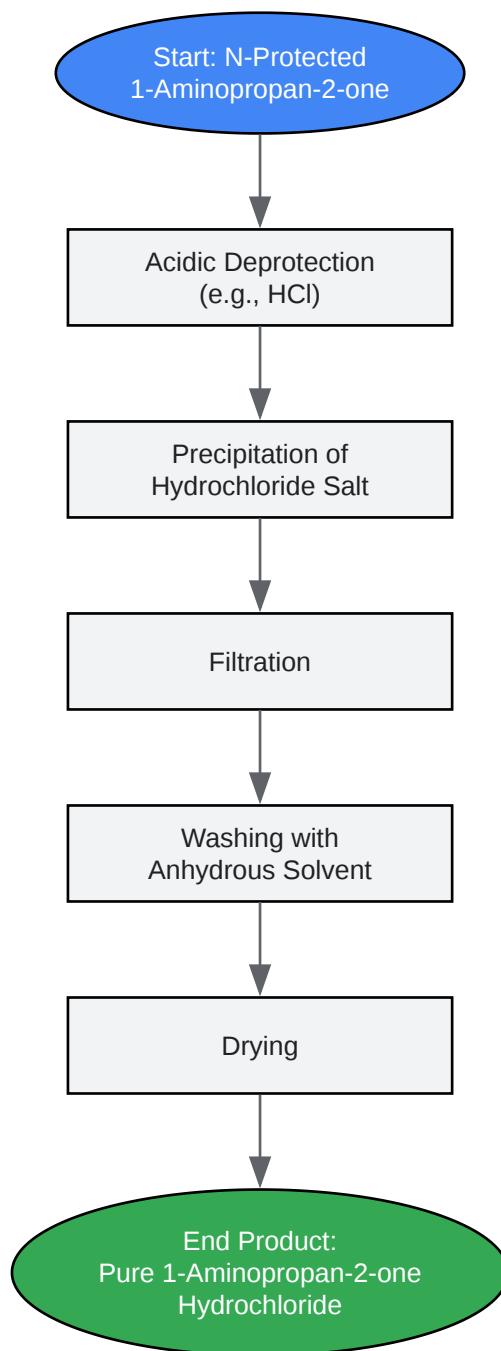

- Mortar and pestle

Procedure:

- Ensure the **1-aminopropan-2-one** hydrochloride sample is thoroughly dried and finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rapid rate initially to determine an approximate melting range.
- Allow the apparatus to cool.
- Prepare a new capillary with the sample and heat at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the sample.[4]

## Metabolic Pathway Visualization

**1-Aminopropan-2-one** is a key intermediate in the catabolism of L-threonine to methylglyoxal, a reactive dicarbonyl species implicated in various physiological and pathological processes.




[Click to download full resolution via product page](#)

Caption: Catabolic pathway of L-threonine to methylglyoxal.

## Experimental Workflow Visualization

The general workflow for the synthesis and purification of **1-aminopropan-2-one** hydrochloride is outlined below.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **1-aminopropan-2-one HCl**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Aminopropan-2-one hydrochloride | 7737-17-9 [sigmaaldrich.com]
- 2. 1-aminopropan-2-one | 298-08-8 [chemicalbook.com]
- 3. 1-Aminopropan-2-one hydrochloride | CAS#:7737-17-9 | Chemsoc [chemsoc.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- To cite this document: BenchChem. [physical properties of 1-aminopropan-2-one (melting point, boiling point)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265363#physical-properties-of-1-aminopropan-2-one-melting-point-boiling-point]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)